

A Comparative Analysis of YAP-TEAD Inhibitors: TED-347 and IAG933

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For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer, leading to the activation of the transcriptional coactivators YAP and TAZ. The interaction of YAP/TAZ with the TEAD family of transcription factors is a key downstream event that drives the expression of genes involved in cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of two small molecule inhibitors targeting this interaction: **TED-347** and IAG933.

At a Glance: Key Differences



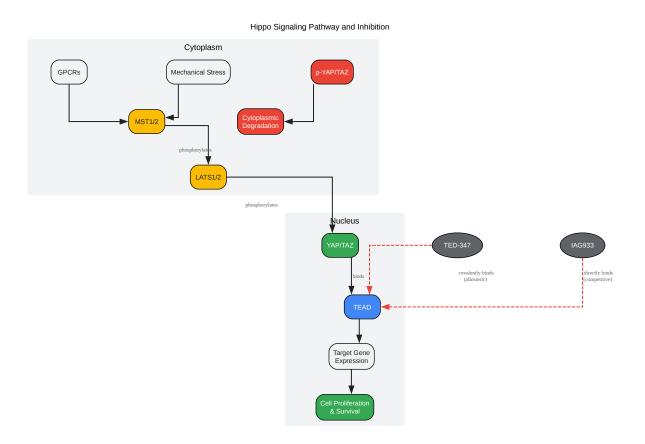
Feature	TED-347	IAG933	
Mechanism of Action	Irreversible, covalent, and allosteric inhibitor of the YAP-TEAD PPI.[1][2][3]	Direct, selective disruptor of the YAP/TAZ-TEAD PPI.[4][5]	
Binding Site	Covalently binds to Cys-367 in the central pocket of TEAD4. [1][3]	Binds to the Ω-loop pocket of all four TEAD paralogs.[6][7]	
Potency (In Vitro)	EC50: 5.9 μM (TEAD4-Yap1 PPI)[1][8]Ki: 10.3 μM (TEAD4) [1][3]	IC50: 11-26 nM (TEAD target gene expression)[7][9]IC50: 9 nM (Avi-human TEAD4)[9]	
Cellular Activity	Inhibits glioblastoma (GBM43) cell viability.[1][3]	Potent antiproliferative activity in Hippo-dependent cell lines, particularly mesothelioma (GI50: 13-91 nM).[9]	
In Vivo Efficacy	Antitumor activity demonstrated.[1][3]	Deep tumor regression in Hippo-driven mesothelioma xenografts.[5][7]	
Clinical Development	Preclinical	Phase I clinical trial (NCT04857372) enrollment halted due to lack of efficacy. [4][10]	

Mechanism of Action and Signaling Pathway

Both **TED-347** and IAG933 target the interaction between YAP/TAZ and TEAD, but through distinct mechanisms. **TED-347** acts as an irreversible, covalent inhibitor that allosterically disrupts the PPI. It achieves this by forming a covalent bond with a specific cysteine residue (Cys-367) located in the central pocket of TEAD4.[1][3] In contrast, IAG933 is a direct competitor, binding to the Ω -loop pocket on TEAD transcription factors, the very interface where YAP and TAZ normally dock.[6][7] This direct disruption prevents the formation of the oncogenic transcriptional complex.



The Hippo signaling pathway is a complex cascade that ultimately controls the localization and activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the cytoplasmic sequestration and degradation of YAP/TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, driving cancer cell proliferation and survival. Both **TED-347** and IAG933 intervene at this final, critical step.



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Hippo Pathway and Inhibitor Targets

Experimental Data Summary



Parameter	TED-347	IAG933	Reference
TEAD-YAP PPI Inhibition (EC50/IC50)	5.9 μM (TEAD4-Yap1)	9 nM (Avi-human TEAD4)	[1][8][9]
TEAD Binding Affinity (Ki)	10.3 μM (TEAD4)	Not Reported	[1][3]
TEAD Target Gene Expression Inhibition (IC50)	Not Reported	11-26 nM	[7][9]
Cell Viability/Proliferation (IC50/GI50)	~30% inhibition at 10 μM (GBM43)	13-91 nM (Mesothelioma cell lines)	[1][9]
In Vivo Tumor Growth Inhibition	Demonstrated	Deep tumor regression	[1][3][5][7]

Detailed Experimental Protocols TEAD-YAP Protein-Protein Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is a common method to quantify the disruption of the TEAD-YAP interaction in a cell-free system.

Objective: To determine the EC50/IC50 of **TED-347** and IAG933 for the inhibition of the TEAD-YAP PPI.

Materials:

- Recombinant TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., terbium cryptate).
- A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore (e.g., d2).
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).



- 384-well low-volume microplates.
- Test compounds (TED-347, IAG933) serially diluted in DMSO.
- A microplate reader capable of TR-FRET measurements.

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In the microplate, add the test compounds to the assay buffer.
- Add the recombinant TEAD-donor fusion protein to each well.
- Incubate for a pre-determined time to allow for compound binding (especially for covalent inhibitors like TED-347).
- Add the YAP-acceptor peptide to initiate the binding reaction.
- Incubate the plate at room temperature for 1-2 hours to allow the interaction to reach equilibrium.
- Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.

Cellular Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the effect of **TED-347** and IAG933 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., GBM43 for TED-347, MSTO-211H for IAG933).
- Complete cell culture medium.



- 96-well cell culture plates.
- Test compounds (TED-347, IAG933) serially diluted in culture medium.
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Solubilization solution (for MTT assay).
- A microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48-72 hours).
- For MTT assay:
 - Add MTT reagent to each well and incubate for 2-4 hours.
 - Add solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- For CellTiter-Glo® assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add the CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence.



 Normalize the results to the vehicle control and plot cell viability against compound concentration to determine the IC50 or GI50.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the expression levels of TEAD target genes, such as CTGF and ANKRD1.

Objective: To assess the ability of **TED-347** and IAG933 to inhibit TEAD-dependent transcription.

Materials:

- Cancer cell line of interest.
- Test compounds (TED-347, IAG933).
- · RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix (e.g., SYBR Green or TaqMan).
- Primers for target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB).
- · A real-time PCR instrument.

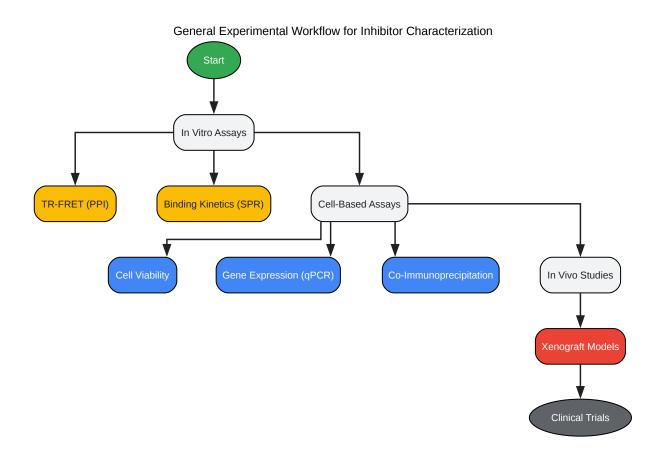
Procedure:

- Treat cells with the test compounds for a specified time (e.g., 24 hours).
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.



- Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
- Run the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Experimental Workflow Visualization



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Inhibitor Characterization Workflow

Conclusion



TED-347 and IAG933 represent two distinct approaches to targeting the oncogenic YAP/TAZ-TEAD interaction. **TED-347** is a covalent, allosteric inhibitor with micromolar potency in vitro. In contrast, IAG933 is a direct, competitive inhibitor with nanomolar potency in both biochemical and cellular assays, and it demonstrated significant preclinical in vivo efficacy. However, the clinical development of IAG933 was halted due to a lack of efficacy in a Phase I trial. This highlights the challenges in translating potent preclinical activity into clinical benefit. Further research into the nuances of Hippo pathway biology and the development of next-generation inhibitors with improved therapeutic windows are warranted. This comparative guide provides a foundational understanding of these two molecules to inform future research and drug development efforts in this critical signaling pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IAG933 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IAG933 Wikipedia [en.wikipedia.org]
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